![molecular formula C26H24O4 B5138111 4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one in lab experiments is its high purity and stability. This makes it a reliable compound for studying its pharmacological effects. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar pharmacological activities.
Future Directions
There are several future directions for the study of 4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, it may be useful to investigate its potential use as a diagnostic tool for certain diseases.
Synthesis Methods
The synthesis of 4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 2-naphthoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with butyl lithium and methyl iodide to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
4-butyl-8-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-7-20-15-25(28)30-26-17(2)24(13-12-22(20)26)29-16-23(27)21-11-10-18-8-5-6-9-19(18)14-21/h5-6,8-15H,3-4,7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIUITMATCDANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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